molecular formula C11H10F3NO2 B8294551 2,2,2-trifluoro-N-(4-formyl-3,5-dimethylphenyl)acetamide

2,2,2-trifluoro-N-(4-formyl-3,5-dimethylphenyl)acetamide

Cat. No. B8294551
M. Wt: 245.20 g/mol
InChI Key: WOHWAQUBJIXUKF-UHFFFAOYSA-N
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Patent
US08222248B2

Procedure details

To a solution of N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide (592 mg) in THF (10 mL) at −78° C. was added MeLi/LiBr (1.5M in Et2O, 1.87 mL) slowly. After 5 min, sec-BuLi (1.4M. in cyclohexane, 2.0 mL) was added slowly to the solution at −78° C. After 5 min DMF (0.31 mL) was added to the solution drowise at −78° C. then the mixture was warmed to room temperature. After 30 min the reaction mixture was partioned between water and CH2Cl2. The aqueous layer was extracted with CH2Cl2 and the combined organic layers were dried and filtered. Removal of the solvent under reduced pressure to gave a yellow solid which was purified by flash chromatography using hexanes/ethyl acetate (5:1) as eluent which gave 2,2,2-trifluoro-N-(4-formyl-3,5-dimethyl-phenyl)-acetamide as a light yellow solid. MS (ESI)m/z 246 (M+H).
Quantity
592 mg
Type
reactant
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.31 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([NH:9][C:10](=[O:15])[C:11]([F:14])([F:13])[F:12])=[CH:4][C:3]=1[CH3:16].[Li]C.[Li+].[Br-].[Li]C(CC)C.CN([CH:29]=[O:30])C>C1COCC1.C(Cl)Cl.O>[F:12][C:11]([F:14])([F:13])[C:10]([NH:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([CH:29]=[O:30])=[C:3]([CH3:16])[CH:4]=1)=[O:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
592 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)NC(C(F)(F)F)=O)C
Name
Quantity
1.87 mL
Type
reactant
Smiles
[Li]C.[Li+].[Br-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[Li]C(C)CC
Step Three
Name
Quantity
0.31 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
to gave a yellow solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(C(=O)NC1=CC(=C(C(=C1)C)C=O)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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